3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole
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Overview
Description
3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole is a heterocyclic compound that features a unique combination of a naphthalene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with acetic anhydride to form an intermediate, which is then cyclized using phosphorus oxychloride to yield the desired oxazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxazole ring.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-imidazole: Contains a nitrogen atom in the ring instead of an oxygen atom.
Uniqueness
The uniqueness of 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole lies in its specific combination of the naphthalene and oxazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-8-14(16-15-10)13-7-6-11-4-2-3-5-12(11)9-13/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOAYXUTRHSFCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC3=C(CCCC3)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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